molecular formula C12H16O2 B2923081 2-(2,6-Diethylphenyl)acetic acid CAS No. 100256-33-5

2-(2,6-Diethylphenyl)acetic acid

Cat. No.: B2923081
CAS No.: 100256-33-5
M. Wt: 192.258
InChI Key: IHLSPGZTNBGBID-UHFFFAOYSA-N
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Description

2-(2,6-Diethylphenyl)acetic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two ethyl groups at the 2 and 6 positions

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of NSAIDs like 2-(2,6-Diethylphenyl)acetic acid is best described by the LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug . The compound is well absorbed from the gastrointestinal tract and is widely distributed throughout the body. It is metabolized in the liver and eliminated primarily through the kidneys .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow the absorption of the drug, thereby delaying its onset of action. Additionally, factors such as the user’s age, liver function, and kidney function can affect the metabolism and elimination of the drug, potentially requiring dosage adjustments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diethylphenyl)acetic acid typically involves a multi-step process. One common method starts with the bromination of 2,6-diethylbenzene to form 2,6-diethylbromobenzene. This intermediate is then reacted with magnesium to form a Grignard reagent, which is subsequently treated with a formamide to yield the corresponding benzaldehyde. The benzaldehyde is then hydrogenated to form benzyl alcohol, which is activated and then cyanated to form a nitrile. Finally, the nitrile is hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,6-Diethylphenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: The parent compound, which lacks the ethyl substitutions.

    2-(2,6-Dimethylphenyl)acetic acid: Similar structure but with methyl groups instead of ethyl groups.

    Diclofenac: A phenylacetic acid derivative with anti-inflammatory properties.

Uniqueness

2-(2,6-Diethylphenyl)acetic acid is unique due to the presence of ethyl groups at the 2 and 6 positions on the phenyl ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other phenylacetic acid derivatives .

Properties

IUPAC Name

2-(2,6-diethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-6-5-7-10(4-2)11(9)8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLSPGZTNBGBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100256-33-5
Record name 2-(2,6-diethylphenyl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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